BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization of 3-
Ethoxycarbonyl-4-fluorophenylboronic Acid: A
Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

3-Ethoxycarbonyl-4-
Compound Name:
fluorophenylboronic acid

Cat. No.: B151503

Introduction

3-Ethoxycarbonyl-4-fluorophenylboronic acid is a versatile synthetic intermediate of
significant interest to researchers in medicinal chemistry and materials science.[1][2] Its unique
trifunctional structure, featuring a boronic acid moiety, an ethoxycarbonyl group, and a fluorine
substituent on an aromatic ring, makes it a valuable building block, particularly in Suzuki-
Miyaura cross-coupling reactions for the synthesis of complex organic molecules.[1][2] The
electronic properties conferred by the fluorine and ester groups enhance its reactivity and utility
in the development of novel pharmaceuticals and agrochemicals.[1][2]

This technical guide provides an in-depth analysis of the spectroscopic data for 3-
ethoxycarbonyl-4-fluorophenylboronic acid (Molecular Formula: CoH10BFO4, Molecular
Weight: 211.98 g/mol ).[2] A thorough understanding of its spectral characteristics is paramount
for confirming its identity, assessing its purity, and understanding its chemical behavior.

Disclaimer:As of the publication of this guide, experimental spectroscopic data for 3-
Ethoxycarbonyl-4-fluorophenylboronic acid is not readily available in public-access
databases. The data and interpretations presented herein are based on established principles
of spectroscopic analysis for the functional groups present in the molecule and should be
considered theoretical. Researchers are advised to acquire and interpret their own
experimental data for definitive characterization.
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Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 3-ethoxycarbonyl-4-
fluorophenylboronic acid are numbered as follows:

Caption: Molecular structure of 3-Ethoxycarbonyl-4-fluorophenylboronic acid with atom
numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The following are the predicted *H and 3C NMR spectral data for 3-ethoxycarbonyl-
4-fluorophenylboronic acid.

'H NMR (Proton NMR)

The H NMR spectrum is expected to show distinct signals for the aromatic protons and the
ethyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of
the fluorine and ethoxycarbonyl groups, and the boronic acid group.

Predicted Chemical o Coupling Constant )
] Multiplicity Assignment

Shift (8, ppm) (J, H2)
~8.2 Broad singlet - B(OH)2

JH,H) =25, J(H,F) =
~8.0 Doublet of doublets H-2

5.0

J(H,H) = 8.5, J(H,H) =
~7.8 Doublet of doublets H-6

25

_ J(H,H) = 8.5, J(H,F) =

~7.2 Triplet H-5

8.5
~4.4 Quartet JHH) =71 H-8 (-OCH2CHs)
~1.4 Triplet JHH) =71 H-9 (-OCH2CHs)

Interpretation:
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e The boronic acid protons are expected to appear as a broad singlet due to chemical
exchange and quadrupolar relaxation from the boron nucleus. Its chemical shift can be
highly variable depending on the solvent and concentration.

e The aromatic protons will exhibit a complex splitting pattern due to both proton-proton and
proton-fluorine couplings. H-2 will be a doublet of doublets due to coupling to H-6 and the
fluorine at C-4. H-6 will also be a doublet of doublets from coupling to H-5 and H-2. H-5 will
appear as a triplet due to coupling to H-6 and the fluorine at C-4.

e The ethyl group will show a characteristic quartet for the methylene protons (H-8) and a
triplet for the methyl protons (H-9), arising from coupling to each other.

3C NMR (Carbon-13 NMR)

The 13C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are
significantly affected by the electronegativity of the attached atoms.

Predicted Chemical Shift (5, ppm) Assignment
~165 C-7 (C=0)

~160 (d, *J(C,F) = 250 Hz) c-4

~135 (d, 2J(C,F) = 3 Hz) C-2

~132 C-6

~130 (d, 2J(C,F) = 8 Hz) C-3

~115 (d, 2J(C,F) = 21 Hz) C-5

~130 (broad) C-1

~62 C-8 (-OCH2CHs)
~14 C-9 (-OCH2CHs3)

Interpretation:

e The carbonyl carbon (C-7) of the ester will be in the typical downfield region for such
functional groups.
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e The aromatic carbons will show distinct signals. C-4, being directly attached to the highly
electronegative fluorine, will appear as a doublet with a large one-bond C-F coupling
constant. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.
The carbon attached to the boron (C-1) may appear as a broad signal due to quadrupolar
relaxation.

e The ethyl group carbons (C-8 and C-9) will have characteristic chemical shifts for an ethoxy
group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Predicted Frequency Range

(cm-Y) Vibration Type Functional Group

3500 - 3200 (broad) O-H stretch Boronic acid (-B(OH)z2)

~3100 C-H stretch (aromatic) Aromatic ring

~2980 C-H stretch (aliphatic) Ethyl group

~1720 C=0 stretch Ester

~1600, ~1480 C=C stretch Aromatic ring

~1350 B-O stretch Boronic acid

~1250 C-O stretch Ester

~1100 C-F stretch Aryl fluoride
Interpretation:

e Abroad absorption band in the 3500-3200 cm~1 region is a key indicator of the O-H
stretching of the boronic acid group, with the broadening due to hydrogen bonding.

e Astrong, sharp peak around 1720 cm~1 is characteristic of the carbonyl (C=0) stretching of
the ethoxycarbonyl group.
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» The presence of the aromatic ring is confirmed by C-H stretching vibrations around 3100
cm~1 and C=C stretching absorptions in the 1600-1480 cm~1 region.

e Astrong band around 1350 cm~! is indicative of the B-O stretching vibration.
e The C-F stretching vibration is expected to appear as a strong band around 1100 cm™1,

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data:

Adduct m/z

[M+H]* 213.07289
[M+NaJ* 235.05483
[M-H]~ 211.05833
[M]* 212.06506

(Data sourced from predicted values as experimental data is not readily available)
Interpretation:

¢ In a high-resolution mass spectrum, the molecular ion peak would confirm the elemental
composition of CoH10BFOa.

o Common fragmentation patterns would likely involve the loss of the ethoxy group (-
OCH:2CHs, 45 Da), the entire ethoxycarbonyl group (-COOCH2CHs, 73 Da), and potentially
water from the boronic acid moiety.

Experimental Protocols and Workflow

The following are generalized protocols for the spectroscopic analysis of a solid sample like 3-
ethoxycarbonyl-4-fluorophenylboronic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chemimpex.com [chemimpex.com]

e 2. 3-ETHOXYCARBONYL-4-FLUOROPHENYLBORONIC ACID [myskinrecipes.com]
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 To cite this document: BenchChem. [Spectroscopic Characterization of 3-Ethoxycarbonyl-4-
fluorophenylboronic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b151503#spectroscopic-data-nmr-ir-ms-of-3-
ethoxycarbonyl-4-fluorophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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